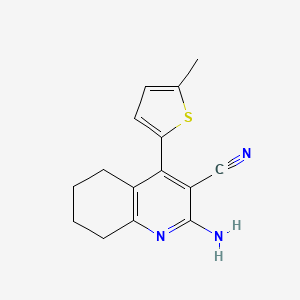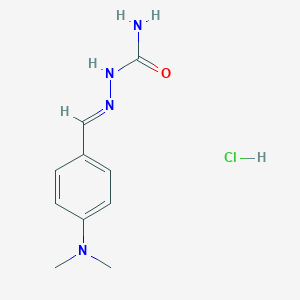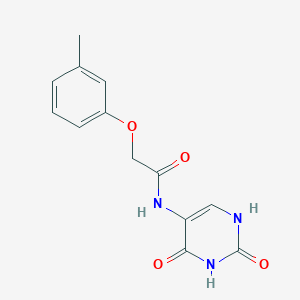
2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes that are involved in the progression of certain diseases. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its diverse biological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on developing derivatives of this compound that exhibit improved biological activities and reduced toxicity. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities. Its potential therapeutic applications make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of 2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been reported in the literature. The method involves the reaction of 2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydroquinoline with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by cyanide ion to form the desired product.
科学的研究の応用
2-amino-4-(5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal activities. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-amino-4-(5-methylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-9-6-7-13(19-9)14-10-4-2-3-5-12(10)18-15(17)11(14)8-16/h6-7H,2-5H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKBHQSIDCTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)

![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5865418.png)
![3,4-dimethoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865419.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)


